methanone CAS No. 1775406-00-2](/img/structure/B2529417.png)

[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

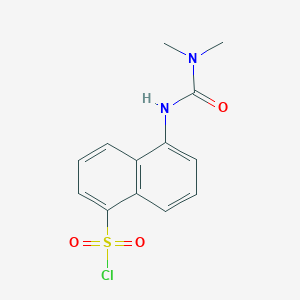

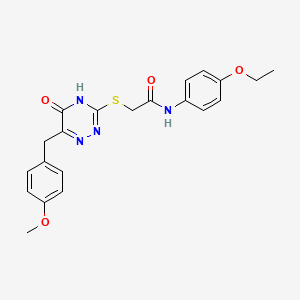

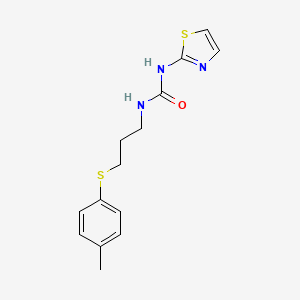

The compound seems to be a complex organic molecule that contains phenyl, 1H-1,2,3-triazol, and azetanyl groups . Phenyl groups are common in many organic compounds and are known for their stability and aromaticity. 1H-1,2,3-Triazol is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse chemical properties and uses in various fields such as medicinal chemistry. Azetanyl group is a four-membered cyclic amine, which is less common and can contribute to the molecule’s reactivity due to ring strain.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazol ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The azetanyl group could be introduced through various methods, such as ring-closing reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl, 1H-1,2,3-triazol, and azetanyl groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1H-1,2,3-triazol and azetanyl groups. The triazole ring is known to participate in various chemical reactions, often serving as a versatile building block in synthetic chemistry. The azetanyl group, due to its ring strain, could also be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the aromatic phenyl group could contribute to its overall stability, while the 1H-1,2,3-triazol and azetanyl groups could influence its polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, including similar compounds to the one , involves complex chemical processes that yield compounds with interesting electrochemical and liquid crystal properties. The structural characterization, including X-ray crystallography, confirms the presence of the 1,2,3-triazole ring and explores its impact on the molecular properties of the compounds (Zhao et al., 2013).

Electrochemical Properties

The electrochemical studies of these compounds reveal the presence of reversible oxidation waves attributed to the ferrocenyl groups. The impact of the 1,2,3-triazoles ring on these electrochemical properties is significant, indicating potential applications in developing new materials with specific electrochemical behaviors (Zhao et al., 2013).

Liquid Crystal Behaviors

Some derivatives exhibit liquid crystal behaviors, which are critical for applications in displays and other optical devices. The thermal and polarizing microscopy studies, along with differential scanning calorimetry, provide insights into the mesophase ranges of these compounds, highlighting their potential utility in materials science (Zhao et al., 2013).

Catalytic Applications

The compound and its derivatives have been explored for their catalytic activity, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. The formation of stable complexes with metals like Cu(I) and their efficiency in catalyzing cycloaddition reactions under environmentally benign conditions point to their utility in green chemistry and organic synthesis (Ozcubukcu et al., 2009).

Antioxidant Properties

The exploration of antioxidant properties in related compounds underscores the broader applicability of these chemical structures in developing new compounds with potential health benefits. The radical scavenging activities and the total reducing power of these compounds are of particular interest in pharmaceutical and nutraceutical research (Çetinkaya et al., 2012).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the versatility of the phenyl, 1H-1,2,3-triazol, and azetanyl groups, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

Eigenschaften

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWIKYJCUFCSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)